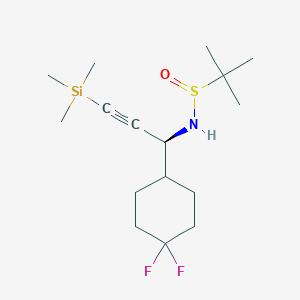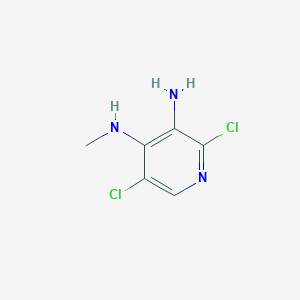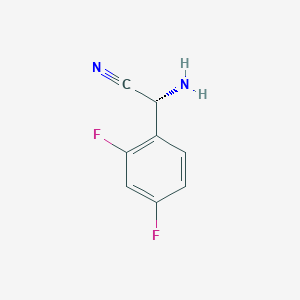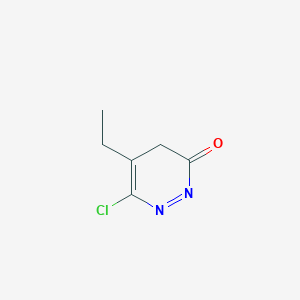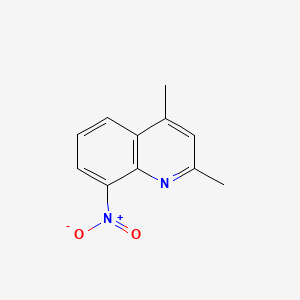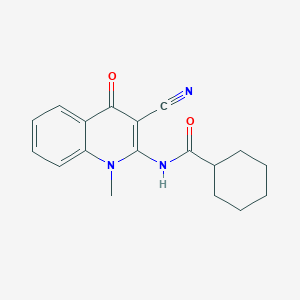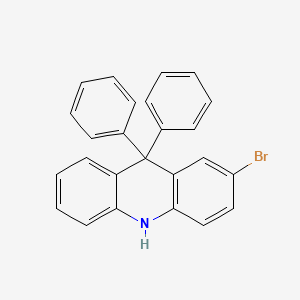
2-Bromo-9,9-diphenyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring. This compound is characterized by the presence of a bromine atom at the 2-position and two phenyl groups at the 9-position of the acridine skeleton. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine typically involves the bromination of 9,9-diphenyl-9,10-dihydroacridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient mixing to ensure uniform bromination. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: The compound can be reduced to form 9,9-diphenyl-9,10-dihydroacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted acridine derivatives.
Oxidation Reactions: Acridone derivatives.
Reduction Reactions: 9,9-Diphenyl-9,10-dihydroacridine.
Scientific Research Applications
2-Bromo-9,9-diphenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine involves its interaction with biological molecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in anticancer research, where the compound can target rapidly dividing cancer cells. The molecular targets and pathways involved include DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Uniqueness
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is unique due to the presence of two phenyl groups at the 9-position, which enhances its ability to interact with biological molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C25H18BrN |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-bromo-9,9-diphenyl-10H-acridine |
InChI |
InChI=1S/C25H18BrN/c26-20-15-16-24-22(17-20)25(18-9-3-1-4-10-18,19-11-5-2-6-12-19)21-13-7-8-14-23(21)27-24/h1-17,27H |
InChI Key |
NLKFZSRXRSMWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
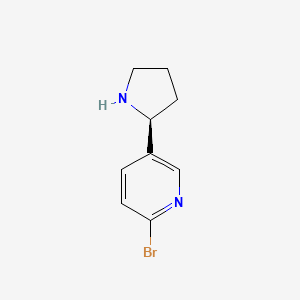
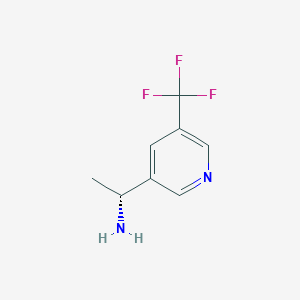
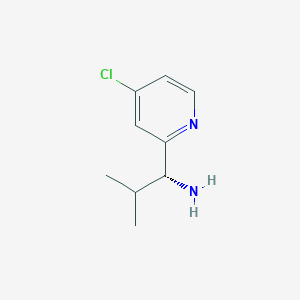
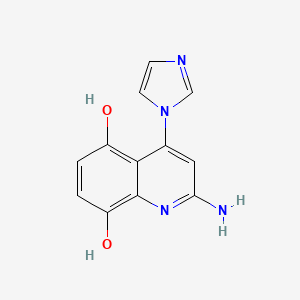
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
